

Spectroscopic Analysis of 3-Fluoroanisole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Fluoroanisole

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **3-Fluoroanisole** (C₇H₇FO) using Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, data interpretation, and a workflow for the characterization of this important fluorinated aromatic ether. **3-Fluoroanisole** serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its unambiguous identification and characterization crucial.^{[1][2]}

Physicochemical Properties of 3-Fluoroanisole

3-Fluoroanisole is a colorless liquid at room temperature.^[1] A summary of its key properties is presented in Table 1.

Property	Value
Molecular Formula	C7H7FO[2][3][4]
Molecular Weight	126.13 g/mol [2][3][4]
Exact Mass	126.048093 g/mol [3][4][5]
Appearance	Colorless liquid[1]
Boiling Point	158 °C at 743 mmHg[2]
Density	1.104 g/mL at 25 °C[2]
Refractive Index	n _{20/D} 1.488[2]
CAS Number	456-49-5[2][3]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules like **3-Fluoroanisole**, which typically causes fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that aids in structural elucidation.[6][7][8]

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of **3-Fluoroanisole** and identify its molecular ion and characteristic fragment ions.

Instrumentation:

- Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A common example is a Shimadzu GCMS-QP2010 Plus or similar.[5]
- GC Column: A non-polar column, such as a Restek XTI-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[5]

Sample Preparation:

- Prepare a dilute solution of **3-Fluoroanisole** (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or methanol.
- Transfer the solution to a standard 2 mL GC-MS sample vial.

Instrumental Parameters:

- GC Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.[\[5\]](#)
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL.
- Ion Source Temperature: 250 °C.[\[9\]](#)[\[10\]](#)
- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[3\]](#)[\[9\]](#)[\[10\]](#)
- Mass Range: Scan from m/z 40 to 200.

Data Presentation: Mass Spectral Data

The mass spectrum of **3-Fluoroanisole** is characterized by a prominent molecular ion peak and several key fragment ions. The data obtained from GC-MS analysis is summarized in Table 2.

m/z	Relative Intensity (%)	Proposed Fragment Ion
126	99.99	[C7H7FO] ⁺ • (Molecular Ion)
96	42.35	[C6H5F] ⁺ •
83	33.28	[C5H4F] ⁺
97	11.90	[C6H6F] ⁺
57	11.32	[C4H9] ⁺ or [C3H5O] ⁺

(Data sourced from PubChem, based on NIST Mass Spectrometry Data Center and MassBank of North America)[3]

Interpretation of Fragmentation Pattern

The fragmentation of **3-Fluoroanisole** under EI conditions can be rationalized as follows:

- Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the intact molecule with one electron removed.
- Loss of CH_2O (m/z 96): The fragment at m/z 96 likely results from the loss of a neutral formaldehyde (CH_2O) molecule from the molecular ion.
- Further Fragmentation: The other observed peaks at m/z 83, 97, and 57 correspond to further fragmentation of the aromatic ring and methoxy group. Aromatic structures are relatively stable, leading to prominent molecular ion peaks.[11]

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[12][13] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at characteristic frequencies.

Experimental Protocol for FTIR

Objective: To obtain the infrared spectrum of liquid **3-Fluoroanisole** to identify its characteristic vibrational modes.

Instrumentation:

- FTIR Spectrometer (e.g., a Bruker or PerkinElmer model).
- Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal, or alternatively, liquid transmission cells with NaCl or KBr windows.[14][15]

Sample Preparation (ATR Method):

- Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[\[14\]](#)
- Place a single drop of neat **3-Fluoroanisole** liquid directly onto the center of the ATR crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[\[14\]](#)

Instrumental Parameters:

- Spectral Range: 4000 – 400 cm^{-1} .[\[14\]](#)
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Presentation: FTIR Spectral Data

The FTIR spectrum of **3-Fluoroanisole** will exhibit a series of absorption bands corresponding to the vibrational frequencies of its functional groups. The expected characteristic peaks are summarized in Table 3.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic Ring
3000-2850	C-H stretch	-OCH ₃ group
1650-1400	C=C stretch	Aromatic Ring
~1270-1200	C-O stretch	Aryl-alkyl ether
~1285-1270	C-F stretch	Aryl fluoride[16]
1300-1000	C-H in-plane bend	Aromatic Ring[16]
1000-750	C-H out-of-plane bend	Aromatic Ring[16]

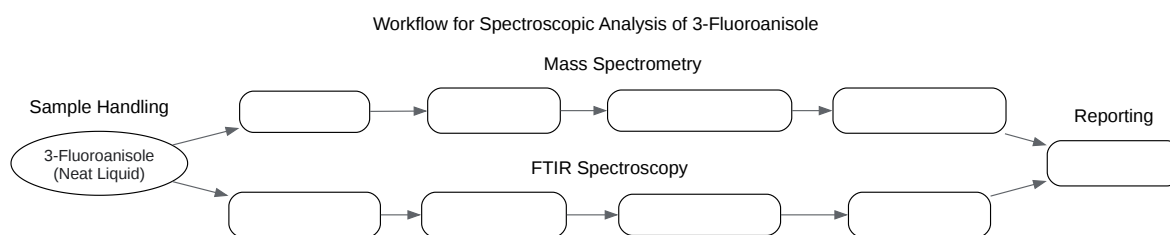
Interpretation of FTIR Spectrum

The FTIR spectrum of **3-Fluoroanisole** can be interpreted by assigning the observed absorption bands to specific molecular vibrations:

- **Aromatic C-H Stretching:** The peaks observed in the 3100-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the benzene ring.
- **Aliphatic C-H Stretching:** The absorptions in the 3000-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching of the C-H bonds in the methoxy (-OCH₃) group.
- **Aromatic C=C Stretching:** The sharp peaks in the 1650-1400 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
- **C-O and C-F Stretching:** The strong absorption bands expected in the fingerprint region, particularly between 1300 cm⁻¹ and 1200 cm⁻¹, are indicative of the C-O stretching of the aryl-alkyl ether and the C-F stretching of the aryl fluoride. These are often strong and provide significant structural information.[16]
- **C-H Bending:** The patterns of the C-H in-plane and out-of-plane bending vibrations in the 1300-750 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Experimental and Analytical Workflow

The overall workflow for the spectroscopic analysis of **3-Fluoroanisole**, from sample receipt to final data interpretation, is illustrated in the following diagram.



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Caption: Experimental workflow for MS and FTIR analysis.

Conclusion

This guide has detailed the analytical procedures for the characterization of **3-Fluoroanisole** using Mass Spectrometry and FTIR spectroscopy. The combination of these two techniques provides unambiguous structural confirmation. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways, while FTIR spectroscopy identifies the key functional groups present. The provided protocols and data serve as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this and related compounds.

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